1-Pyrenebutanamide
Overview
Description
1-Pyrenebutanamide is an organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a butanamide group attached to the pyrene core. This compound is known for its fluorescence properties, making it valuable in various fields such as imaging and sensing.
Mechanism of Action
Target of Action
1-Pyrenebutanamide, also known as PBA, is a water-soluble derivative of pyrene . It is primarily used in the formation of fluorescent probes for sensing applications . The primary target of PBA is the cucurbit10uril (Q10), a type of molecular container . PBA is encapsulated into Q10 in an aqueous solution to form a stable 1:1 host-guest inclusion complex .
Mode of Action
The mode of action of PBA involves the formation of a host-guest complex with Q10. This complex is formed through hydrophobic interactions . PBA interactions within the Q10 nanoparticle form hydrophobic domains , which allow for the incorporation of hydrophobic or amphiphilic molecules .
Pharmacokinetics
Its water-solubility suggests that it may have good bioavailability .
Result of Action
The primary result of PBA’s action is the formation of a fluorescent probe when complexed with Q10. This probe has been used for the selective recognition and determination of certain substances, such as dodine, among different pesticides . The addition of these substances to the PBA-Q10 complex results in a dramatic enhancement of fluorescence intensity at certain wavelengths .
Action Environment
The action of PBA is influenced by environmental factors. For instance, the formation of the PBA-Q10 complex and its fluorescence properties are dependent on the aqueous environment . Furthermore, the selectivity of the PBA-Q10
Biochemical Analysis
Biochemical Properties
1-Pyrenebutanamide has been shown to interact with various biomolecules. For instance, it has been used to form nanoparticles through hydrophobic interactions with hyaluronic acid . These nanoparticles can incorporate other molecules, such as indocyanine green, a dye used in medical imaging . This suggests that this compound could potentially interact with other enzymes, proteins, and biomolecules in a similar manner.
Cellular Effects
The cellular effects of this compound are not fully understood. Its ability to form nanoparticles and enhance contrast in imaging suggests that it could potentially influence cellular processes. For example, it could affect cell signaling pathways by interacting with specific proteins or enzymes
Molecular Mechanism
The molecular mechanism of this compound is largely based on its ability to form nanoparticles through hydrophobic interactions . This property allows it to incorporate other molecules and potentially influence their activity. For example, it could potentially inhibit or activate enzymes by altering their conformation or availability .
Metabolic Pathways
Given its chemical structure, it could potentially be involved in pathways related to the metabolism of polycyclic aromatic hydrocarbons
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its ability to form nanoparticles . These nanoparticles could potentially interact with transporters or binding proteins, affecting the localization or accumulation of this compound.
Subcellular Localization
Given its ability to form nanoparticles, it could potentially be directed to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pyrenebutanamide can be synthesized through the conjugation of aminopropyl-1-pyrenebutanamide with hyaluronic acid. The process involves the self-assembly of hyaluronic acid nanoparticles driven by hydrophobic interactions . The reaction conditions typically include the use of solvents and catalysts to facilitate the conjugation process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows standard organic synthesis protocols involving the preparation of intermediates and their subsequent coupling under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Pyrenebutanamide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen to the compound, forming oxides.
Reduction: Involves the removal of oxygen or the addition of hydrogen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens and nucleophiles are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrene oxides, while substitution reactions may produce various pyrene derivatives.
Scientific Research Applications
1-Pyrenebutanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in imaging techniques to visualize cellular processes.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the creation of advanced materials with specific optical properties.
Comparison with Similar Compounds
Aminopropyl-5β-cholanamide: Another compound used in nanoparticle self-assembly.
Octadecylamine: Utilized in the formation of nanoparticles with hydrophobic interactions.
Uniqueness: 1-Pyrenebutanamide is unique due to its strong fluorescence properties and ability to form stable nanoparticles through self-assembly. This makes it particularly valuable in applications requiring high sensitivity and specificity.
Properties
IUPAC Name |
4-pyren-1-ylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO/c21-18(22)6-2-3-13-7-8-16-10-9-14-4-1-5-15-11-12-17(13)20(16)19(14)15/h1,4-5,7-12H,2-3,6H2,(H2,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYCKJDIWFOVAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390810 | |
Record name | 1-Pyrenebutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71942-36-4 | |
Record name | 1-Pyrenebutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-Pyrenebutanamide contribute to the development of tumor-targeted imaging agents?
A1: this compound can act as a hydrophobic building block in the self-assembly of nanoparticles designed for tumor imaging. [] In the highlighted study, this compound, conjugated to hyaluronic acid, facilitated the creation of nanoparticles that encapsulate Indocyanine green (ICG), a near-infrared fluorescent dye. These nanoparticles, termed NanoICG, demonstrated improved delivery of ICG to tumors in a mouse model. [] This suggests that incorporating this compound into the nanoparticle structure can enhance tumor targeting and imaging capabilities.
Q2: Are there any studies investigating the stability and behavior of this compound-based nanoparticles in biological environments?
A2: While the provided research [] doesn't delve into the detailed stability analysis of the this compound-based nanoparticles, it does indicate that these NanoICG particles exhibit quenched fluorescence that can be activated upon disassembly in a mixed solvent system. [] This suggests a degree of environmental responsiveness, which could be further investigated in the context of biological environments like blood serum or within tumor microenvironments. Future research could explore the stability, degradation, and potential release mechanisms of ICG from these nanoparticles in relevant biological settings to optimize their performance as tumor imaging agents.
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